
N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide, also known as OTOP, is a compound that has been widely studied for its potential applications in scientific research. This compound is a member of the oxadiazole family, which has been shown to exhibit various biological activities.
Wirkmechanismus
The mechanism of action of N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide is not fully understood. However, it has been shown to interact with various targets in the body, including enzymes and receptors. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the inflammatory response. It has also been shown to modulate the activity of the GABA-A receptor, which is involved in the regulation of neuronal activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the activity of COX-2. This compound has also been shown to exhibit antimicrobial activity against various bacterial strains. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. This compound is also soluble in a variety of solvents, making it easy to work with in the lab. However, this compound has some limitations for lab experiments. It is a relatively new compound, and its biological activity is not fully understood. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well characterized.
Zukünftige Richtungen
There are several future directions for research on N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide. One area of research is the development of this compound derivatives with improved biological activity. Another area of research is the elucidation of the mechanism of action of this compound. Additionally, further studies are needed to determine the pharmacokinetic properties of this compound and its potential as a drug candidate. Finally, this compound could be evaluated for its potential applications in other areas of research, such as neuroscience and immunology.
Conclusion
In conclusion, this compound, or this compound, is a compound that has been extensively studied for its potential applications in scientific research. It exhibits various biological activities and has been shown to modulate the activity of various enzymes and receptors. This compound has several advantages for lab experiments, but its limitations must also be considered. There are several future directions for research on this compound, including the development of this compound derivatives, the elucidation of its mechanism of action, and the evaluation of its potential applications in other areas of research.
Synthesemethoden
N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide can be synthesized through a multistep process that involves the reaction of o-tolyl hydrazine with 2-nitrobenzaldehyde to form the corresponding hydrazone. The hydrazone is then reacted with pivaloyl chloride to yield the final product, this compound. This synthesis method has been optimized to yield high purity and high yields of this compound.
Wissenschaftliche Forschungsanwendungen
N-(3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)pivalamide has been extensively studied for its potential applications in scientific research. It has been shown to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has also been shown to modulate the activity of various enzymes and receptors, making it a promising compound for drug discovery.
Eigenschaften
IUPAC Name |
2,2-dimethyl-N-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-8-5-6-11-16(13)17-22-18(25-23-17)14-9-7-10-15(12-14)21-19(24)20(2,3)4/h5-12H,1-4H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSSOQFOHMQTZQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC(=CC=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-methoxybenzamide](/img/structure/B7699056.png)
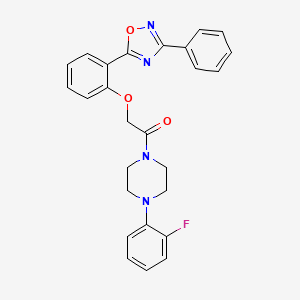
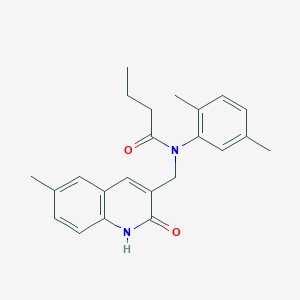

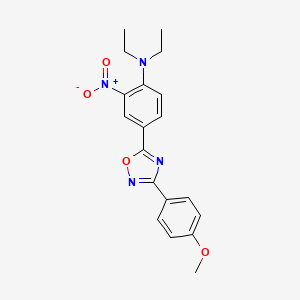
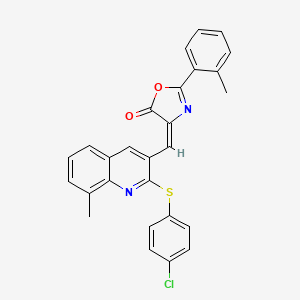

![2-{2-chloro-4-[(2-methoxyethyl)sulfamoyl]phenoxy}-N-(2,4-difluorophenyl)acetamide](/img/structure/B7699097.png)

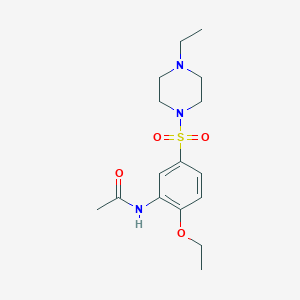
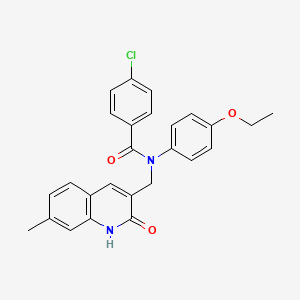
![2-bromo-N-(1-butyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7699114.png)
